molecular formula C20H16FNO2S2 B12119437 (5Z)-3-(4-fluorobenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(4-fluorobenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12119437
M. Wt: 385.5 g/mol
InChI Key: UMVUTQHBZIVKDF-ZDLGFXPLSA-N
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Description

(5Z)-3-(4-fluorobenzyl)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one: is a complex organic compound with a fascinating structure. Let’s break it down:

  • The thiazolidin-4-one core consists of a five-membered ring containing sulfur and nitrogen atoms.
  • The benzofuran moiety (a six-membered ring fused with a five-membered ring) is attached to the thiazolidin-4-one.
  • The 4-fluorobenzyl group is connected to the benzofuran ring.
  • The methylidene group bridges the benzofuran and thiazolidin-4-one rings.

This compound exhibits intriguing properties due to its unique arrangement of functional groups.

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate precursors. For example:

    Thiazolidin-4-one Synthesis: Start with a thiazolidin-4-one precursor (e.g., thioamide) and react it with an aldehyde (such as 4-fluorobenzaldehyde) under suitable conditions.

    Benzofuran Formation: Introduce the benzofuran ring by cyclization of a suitable precursor (e.g., 2-methyl-2,3-dihydrobenzofuran) using acid-catalyzed methods.

Industrial Production:

While industrial-scale production details are proprietary, pharmaceutical companies often optimize these synthetic routes for efficiency and yield.

Chemical Reactions Analysis

The compound can undergo various reactions:

    Oxidation: Oxidation of the thiazolidin-4-one sulfur atom may lead to sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The fluorobenzyl group is susceptible to nucleophilic substitution reactions.

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Scientific Research Applications

This compound has diverse applications:

    Medicine: It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

    Chemical Biology: Researchers study its interactions with enzymes and receptors.

    Industry: It could serve as a building block for drug development.

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., enzymes, receptors) and modulating cellular pathways. Further studies are needed to elucidate these details.

Comparison with Similar Compounds

Remember that this overview is based on available information, and ongoing research may reveal additional insights

: Example reference: Organic Syntheses, Coll. Vol. 10, p. 1005 (2004); Vol. 78, p. 1 (2002). DOI: 10.15227/orgsyn.078.0001. : Example reference: Tetrahedron Lett. 2010, 51, 2508–2511. DOI: 10.1016/j.tetlet.2010.03.025.

Properties

Molecular Formula

C20H16FNO2S2

Molecular Weight

385.5 g/mol

IUPAC Name

(5Z)-3-[(4-fluorophenyl)methyl]-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H16FNO2S2/c1-12-8-15-9-14(4-7-17(15)24-12)10-18-19(23)22(20(25)26-18)11-13-2-5-16(21)6-3-13/h2-7,9-10,12H,8,11H2,1H3/b18-10-

InChI Key

UMVUTQHBZIVKDF-ZDLGFXPLSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F

Origin of Product

United States

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